2-(3-Thienylsulfonyl)acetonitrile
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Overview
Description
2-(3-Thienylsulfonyl)acetonitrile is an organic compound with the molecular formula C6H5NO2S2 It is characterized by the presence of a thienylsulfonyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Thienylsulfonyl)acetonitrile typically involves the reaction of thiophene-3-sulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or acetonitrile itself, and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Thienylsulfonyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Thienylsulfonyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Thienylsulfonyl)acetonitrile depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in proteins, while the nitrile group can form hydrogen bonds or participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Thiophene-3-sulfonyl)acetonitrile
- 4-Phenyl-1,3-thiazol-2-amine
- 3,4-Dimethoxybenzoic acid
Uniqueness
2-(3-Thienylsulfonyl)acetonitrile is unique due to the presence of both a thienylsulfonyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
2-thiophen-3-ylsulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c7-2-4-11(8,9)6-1-3-10-5-6/h1,3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKNJBXMPXMAEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383925 |
Source
|
Record name | (Thiophene-3-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175205-79-5 |
Source
|
Record name | 2-(3-Thienylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175205-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Thiophene-3-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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